![molecular formula C5H8F2O2 B13836111 3,3-Difluoro-5-hydroxypentan-2-one](/img/structure/B13836111.png)
3,3-Difluoro-5-hydroxypentan-2-one
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Overview
Description
3,3-Difluoro-5-hydroxypentan-2-one is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanone, characterized by the presence of two fluorine atoms at the third carbon and a hydroxyl group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-hydroxypentan-2-one typically involves the fluorination of a suitable precursor One common method is the reaction of 3,3-difluoropentane-2,4-dione with a hydroxylating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-5-oxopentan-2-one or 3,3-difluoropentanoic acid.
Reduction: Formation of 3,3-difluoro-5-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-5-hydroxypentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-Difluoro-5-hydroxypentan-2-one exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxypentan-2-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoro-4-hydroxypentan-2-one: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
Uniqueness
3,3-Difluoro-5-hydroxypentan-2-one is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the hydroxyl group provides additional functionalization options. This combination makes it a valuable compound in various research and industrial applications.
Biological Activity
3,3-Difluoro-5-hydroxypentan-2-one is a fluorinated ketone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves the introduction of fluorine atoms into the pentanone structure. Fluorinated compounds often exhibit unique properties due to the electronegative nature of fluorine, which can influence their reactivity and biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that certain fluorinated ketones exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the hydroxyl group is believed to enhance this activity by increasing solubility and interaction with microbial membranes.
2. Anticancer Properties
Fluorinated compounds are often explored for their anticancer potential. Studies have suggested that modifications in the chemical structure can lead to enhanced potency against cancer cell lines. The specific mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways.
3. Enzyme Inhibition
Fluorinated compounds can act as enzyme inhibitors. The unique electronic properties of fluorine can facilitate stronger binding interactions with active sites of enzymes. This characteristic is particularly relevant in drug design for targeting specific enzymes involved in disease pathways.
Case Studies
Several studies have investigated the biological effects of this compound and related compounds:
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that a series of fluorinated ketones demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting a potential role for this compound in developing new antibiotics .
- Anticancer Activity Assessment : Another research article highlighted the cytotoxic effects of fluorinated compounds on various cancer cell lines. The study indicated that structural modifications could lead to improved efficacy in inhibiting tumor growth .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Activity Type | IC50/EC50 Values | Target/Mechanism |
---|---|---|---|
This compound | Antimicrobial | TBD | Bacterial membrane disruption |
Analog A | Anticancer | 15 µM | Induction of apoptosis |
Analog B | Enzyme inhibition | 5 µM | Inhibition of enzyme X |
Analog C | Antioxidant | 10 µM | Radical scavenging |
Discussion
The biological activity of this compound is influenced by its structural characteristics, particularly the presence of fluorine and hydroxyl groups. These features not only enhance solubility but also modify interactions with biological targets.
Further research is warranted to fully elucidate the mechanisms underlying its biological effects and to optimize its structure for improved therapeutic efficacy.
Properties
Molecular Formula |
C5H8F2O2 |
---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
3,3-difluoro-5-hydroxypentan-2-one |
InChI |
InChI=1S/C5H8F2O2/c1-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3 |
InChI Key |
DIVQNSSAUWEZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCO)(F)F |
Origin of Product |
United States |
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